
3-(3-Methyl-2-nitrophenoxy)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Methyl-2-nitrophenoxy)piperidine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methyl-2-nitrophenoxy)piperidine typically involves the reaction of 3-methyl-2-nitrophenol with piperidine under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the phenol, followed by nucleophilic substitution with piperidine. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and automated systems may also be employed to ensure consistent quality and scalability .
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Methyl-2-nitrophenoxy)piperidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas with palladium catalyst, sodium borohydride.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides.
Major Products Formed
Amino derivatives: Formed by reduction of the nitro group.
Hydroxylamine derivatives: Formed by partial reduction of the nitro group.
Substituted piperidines: Formed by nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
3-(3-Methyl-2-nitrophenoxy)piperidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Materials Science: The compound is used in the development of novel materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 3-(3-Methyl-2-nitrophenoxy)piperidine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects or toxicity. The piperidine ring can also modulate the compound’s binding affinity and selectivity for its targets .
Comparación Con Compuestos Similares
Similar Compounds
3-(3-Nitrophenoxy)piperidine: Lacks the methyl group, which may affect its reactivity and biological activity.
3-(2-Nitrophenoxy)piperidine: The position of the nitro group can influence the compound’s chemical properties and interactions.
3-(3-Methylphenoxy)piperidine: Lacks the nitro group, which significantly alters its chemical behavior and applications.
Uniqueness
3-(3-Methyl-2-nitrophenoxy)piperidine is unique due to the presence of both the methyl and nitro groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions and reactivity patterns that are not observed in similar compounds.
Propiedades
Fórmula molecular |
C12H16N2O3 |
|---|---|
Peso molecular |
236.27 g/mol |
Nombre IUPAC |
3-(3-methyl-2-nitrophenoxy)piperidine |
InChI |
InChI=1S/C12H16N2O3/c1-9-4-2-6-11(12(9)14(15)16)17-10-5-3-7-13-8-10/h2,4,6,10,13H,3,5,7-8H2,1H3 |
Clave InChI |
SEUXLUIGFZAFFL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)OC2CCCNC2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![rac-tert-butyl (3aR,6aR)-3a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B13605738.png)
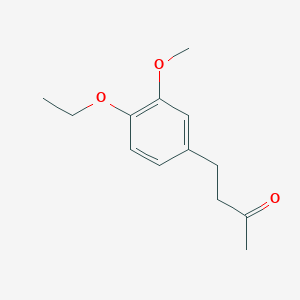
![1-[4-(Difluoromethoxy)phenyl]cyclobutan-1-amine](/img/structure/B13605759.png)
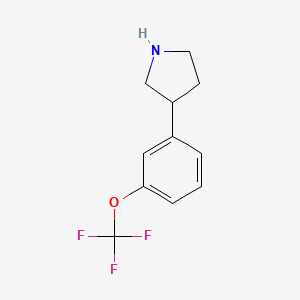
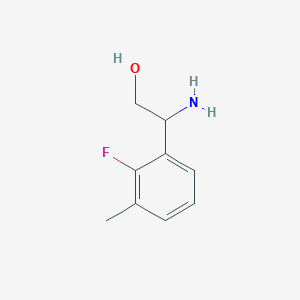
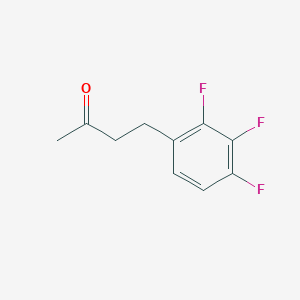
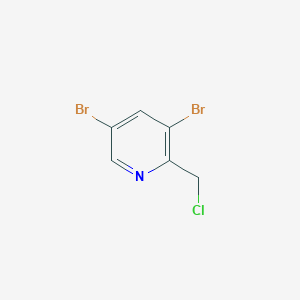
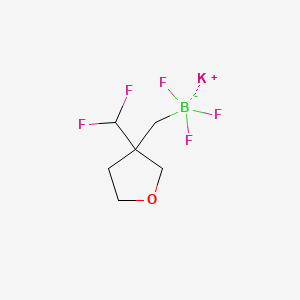
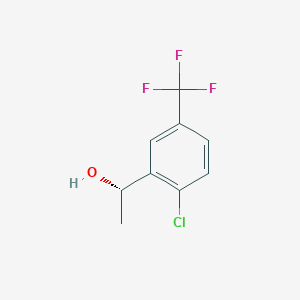
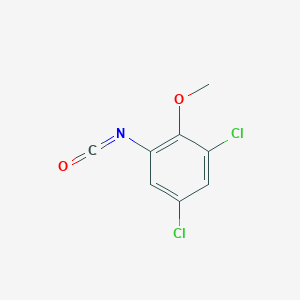
![rac-tert-butyl (3aR,6aR)-3a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate hydrochloride](/img/structure/B13605823.png)
![2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-6-carboxylicacid](/img/structure/B13605829.png)

